REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1.[CH3:10][O:11][C:12](=[O:20])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([SH:19])[CH:14]=1>ClCCl.CO>[NH3:6].[CH3:10][O:11][C:12](=[O:20])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([S:19][C:2]2[CH:7]=[N:6][CH:5]=[C:4]([CH2:8][OH:9])[CH:3]=2)[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
832 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)S)=O
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purify by SCX column
|
Type
|
WASH
|
Details
|
elute with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)SC=1C=NC=C(C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.38 mmol | |
AMOUNT: MASS | 380 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |